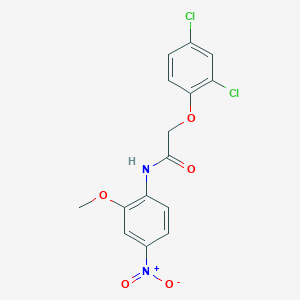
N-(4-anilinophenyl)-3,4,5-trimethoxybenzamide
Übersicht
Beschreibung
N-(4-anilinophenyl)-3,4,5-trimethoxybenzamide, commonly known as 'ATB-346', is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is being researched for its anti-inflammatory and analgesic properties.
Wirkmechanismus
ATB-346 is a prodrug that is converted to its active form, H2S-ATB, by the action of enzymes in the body. H2S-ATB has been shown to selectively inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory prostaglandins. This results in the reduction of inflammation and pain without affecting the production of beneficial prostaglandins, such as those involved in maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects:
ATB-346 has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which play a crucial role in the pathogenesis of various inflammatory conditions. ATB-346 has also been shown to have antioxidant and cytoprotective effects, which may contribute to its potential to reduce the risk of gastrointestinal ulcers and bleeding.
Vorteile Und Einschränkungen Für Laborexperimente
ATB-346 has several advantages over conventional N-(4-anilinophenyl)-3,4,5-trimethoxybenzamide, such as naproxen and diclofenac, in lab experiments. It has been shown to have superior efficacy and safety profiles, which make it a promising candidate for further research. However, ATB-346 has some limitations as well. It is a prodrug that requires enzymatic activation, which may limit its efficacy in certain conditions. Also, the synthesis of ATB-346 is relatively complex and requires specialized equipment, which may limit its availability for research purposes.
Zukünftige Richtungen
ATB-346 has several potential future directions for research. It can be further investigated for its potential therapeutic applications in various inflammatory conditions, such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. It can also be investigated for its potential to reduce the risk of gastrointestinal ulcers and bleeding. Further research can also be conducted to optimize the synthesis of ATB-346 and to develop more efficient methods of enzymatic activation. Finally, the safety and efficacy of ATB-346 can be investigated in clinical trials to determine its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
ATB-346 has been extensively researched for its potential therapeutic applications in various inflammatory conditions, such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. It has been shown to have superior efficacy and safety profiles compared to conventional N-(4-anilinophenyl)-3,4,5-trimethoxybenzamide, such as naproxen and diclofenac. ATB-346 has also been investigated for its potential to reduce the risk of gastrointestinal ulcers and bleeding, which are common side effects of this compound.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-13-15(14-20(27-2)21(19)28-3)22(25)24-18-11-9-17(10-12-18)23-16-7-5-4-6-8-16/h4-14,23H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBIVDAPTKYFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325324 | |
| Record name | N-(4-anilinophenyl)-3,4,5-trimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200666 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
356529-22-1 | |
| Record name | N-(4-anilinophenyl)-3,4,5-trimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B3948935.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B3948943.png)
![2-butyl-5-imino-6-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948949.png)
![2-methyl-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B3948950.png)
![1-[(4-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B3948960.png)
![5-imino-2-(2-methylphenyl)-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948980.png)
![N-(3-chlorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3948982.png)

![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3948999.png)
![N-(3,4-difluorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949003.png)
![6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949008.png)

![5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3949015.png)